

# Tiglic Acid-d3 chemical properties and synthesis

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An In-depth Technical Guide to the Chemical Properties and Synthesis of Tiglic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of **Tiglic Acid-d3**, a deuterated derivative of tiglic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including metabolic studies and as internal standards in analytical assays.

# **Core Chemical Properties**

**Tiglic Acid-d3**, also known as (2E)-2-Methyl-2-butenoic-4,4,4-d3 acid, is a stable isotopically labeled version of tiglic acid.[1] The introduction of deuterium atoms provides a distinct mass signature, making it a valuable tool in mass spectrometry-based studies.

### **Physicochemical Data**

The following table summarizes the key chemical and physical properties of **Tiglic Acid-d3** and its non-deuterated counterpart, Tiglic Acid.



Property	Tiglic Acid-d3	Tiglic Acid
Molecular Formula	C5H5D3O2[2]	C5H8O2[3]
Molecular Weight	103.13 g/mol [1][3]	100.12 g/mol
CAS Number	19146-57-7[3]	80-59-1
Appearance	White crystalline solid	Triclinic plates or rods from water[4]
Melting Point	Not explicitly available	61-64 °C
Boiling Point	Not explicitly available	198.5 °C (at 760 mmHg)[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.[4]
рКа	Not explicitly available	5.02 (at 25°C)[4]

### **Spectroscopic Data**

While a complete set of spectroscopic data for **Tiglic Acid-d3** is not readily available in the public domain, the following information can be inferred or is available for the non-deuterated form.

Spectrum	Data for Tiglic Acid	Expected for Tiglic Acid-d3
<sup>1</sup> H NMR	δ (ppm) in CDCl <sub>3</sub> : 1.83 (d, 3H), 1.85 (s, 3H), 7.01 (q, 1H), 12.0 (s, 1H)	The doublet at 1.83 ppm, corresponding to the methyl group at position 4, would be absent.
Mass Spectrum (EI)	m/z: 100 (M+), 85, 55	M+ peak at m/z 103. Fragmentation pattern would show a +3 Da shift for fragments containing the deuterated methyl group.



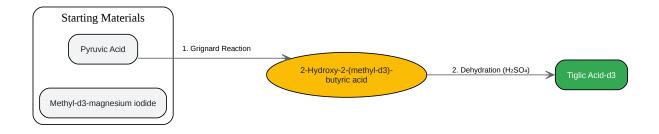
### **Synthesis of Tiglic Acid-d3**

The synthesis of **Tiglic Acid-d3** can be adapted from established methods for the synthesis of Tiglic Acid. A common and effective route involves a Grignard reaction followed by an acid-catalyzed dehydration. To introduce the deuterium label, a deuterated Grignard reagent, methyl-d3-magnesium iodide, is used as a key starting material.

### **Synthesis Pathway**

The overall synthetic scheme is a two-step process:

- Step 1: Nucleophilic addition of methyl-d3-magnesium iodide to pyruvic acid. This step forms the intermediate, 2-hydroxy-2-(methyl-d3)-butyric acid.
- Step 2: Dehydration of the intermediate. The hydroxy acid intermediate is then dehydrated using a strong acid to yield **Tiglic Acid-d3**.



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Caption: Synthesis pathway for Tiglic Acid-d3.

### **Experimental Protocol**

The following is a detailed experimental protocol adapted from a known synthesis of Tiglic Acid.

Step 1: Synthesis of 2-Hydroxy-2-(methyl-d3)-butyric acid



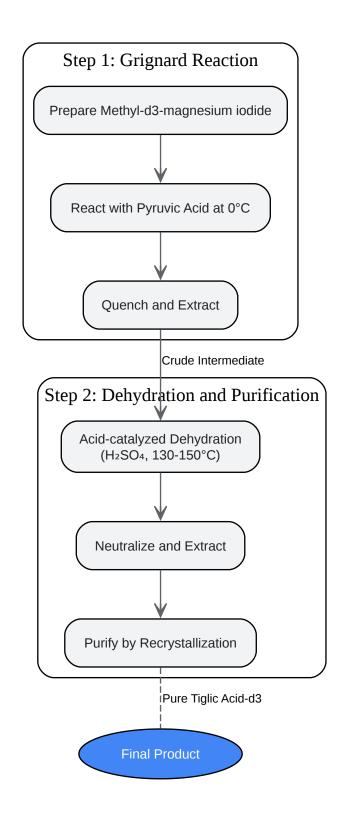
- In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a
  dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium
  turnings (1.2 equivalents).
- Add anhydrous diethyl ether (50 mL) to the flask.
- Slowly add a solution of methyl-d3 iodide (1.1 equivalents) in anhydrous diethyl ether (20 mL) dropwise to the magnesium turnings to initiate the Grignard reaction.
- Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of pyruvic acid (1.0 equivalent) in anhydrous diethyl ether (30 mL) to the Grignard reagent, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-2-(methyl-d3)-butyric acid.

#### Step 2: Synthesis of Tiglic Acid-d3

- To the crude 2-hydroxy-2-(methyl-d3)-butyric acid from the previous step, add a 67% aqueous solution of sulfuric acid.
- Heat the mixture to 130-150 °C and reflux for 2-4 hours.
- Cool the reaction mixture to room temperature and neutralize to a pH of 3-4 with a 30% sodium hydroxide solution.
- Extract the product with ethyl acetate (3 x 50 mL).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **Tiglic Acid-d3** can be further purified by recrystallization from an ethanol/water mixture.



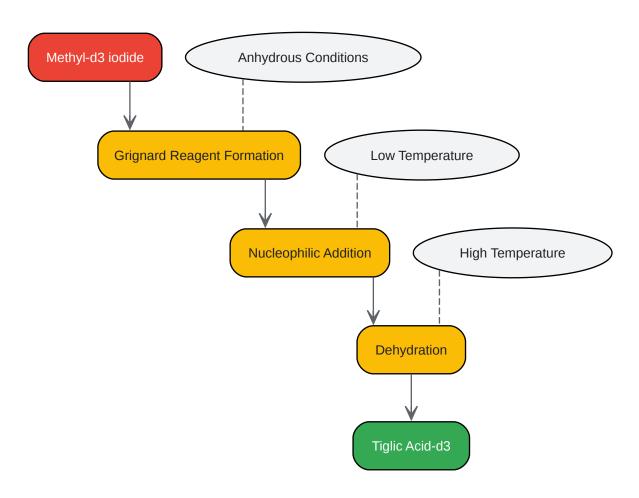


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Caption: Experimental workflow for **Tiglic Acid-d3** synthesis.

# **Logical Relationships in Synthesis**

The successful synthesis of **Tiglic Acid-d3** is dependent on a series of logical relationships between the reactants and reaction conditions.



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Caption: Key logical relationships in the synthesis of **Tiglic Acid-d3**.

### Conclusion

This technical guide provides essential information on the chemical properties of **Tiglic Acid-d3** and a detailed, adaptable protocol for its synthesis. The use of a deuterated Grignard reagent is a critical step in achieving the desired isotopic labeling. This compound serves as an



invaluable tool for researchers in various scientific disciplines, particularly in studies requiring mass-based differentiation from its endogenous counterpart.

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